5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione
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Overview
Description
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione is an organic compound with the molecular formula C17H8O4. It is known for its unique structure, which includes a phenylpropioloyl group attached to an isobenzofuran-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione typically involves the coupling reaction of phenylacetylene with 4-bromophthalic anhydride. This reaction is often catalyzed by palladium (Pd) and requires specific conditions to ensure high yield and purity . The reaction conditions include:
Catalyst: Palladium (Pd)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The phenylpropioloyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), molecular oxygen (O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Temperature: Varies depending on the reaction type, typically room temperature to 80°C
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuran-1,3-dione derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Phenyl-2-propynoyl)-2-benzofuran-1,3-dione
- 5-(1-Oxo-3-phenyl-2-propyn-1-yl)-1,3-isobenzofurandione
- 4-(Phenylprop-2-ynoyl)phthalic Anhydride
Uniqueness
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylpropioloyl group and isobenzofuran-1,3-dione core make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1329658-14-1 |
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Molecular Formula |
C17H8O4 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
5-(3-phenylprop-2-ynoyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H8O4/c18-15(9-6-11-4-2-1-3-5-11)12-7-8-13-14(10-12)17(20)21-16(13)19/h1-5,7-8,10H |
InChI Key |
PIJHMKDKKSQWJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC3=C(C=C2)C(=O)OC3=O |
Origin of Product |
United States |
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